Product packaging for 2-Hydroxyphenyl prop-2-enoate(Cat. No.:CAS No. 212116-19-3)

2-Hydroxyphenyl prop-2-enoate

Cat. No.: B14234936
CAS No.: 212116-19-3
M. Wt: 164.16 g/mol
InChI Key: IUSXXDHQFMPZQX-UHFFFAOYSA-N
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Description

2-Hydroxyphenyl prop-2-enoate is a phenolic ester compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . This compound is characterized by a phenyl ring substituted with a phenolic hydroxyl group at the ortho position, which is connected via an ester bond to a prop-2-enoate (acrylate) group containing a conjugated carbon-carbon double bond . This structure makes it a valuable intermediate in organic synthesis and a subject of study in various research fields. In biochemical and biotechnological research, compounds with the prop-2-enoate moiety serve as activated alkenes and are potential substrates for ene-reductases (ERs) . These enzymes, such as those from the Old Yellow Enzyme family, catalyze the asymmetric hydrogenation of C=C bonds, a reaction highly valued for producing chiral synthons in fine chemical and pharmaceutical synthesis . The hydrogenation of similar unsaturated carbonyl compounds by microbial cultures, including selected yeast strains, demonstrates the potential of using biocatalysis for the efficient and selective reduction of such substrates . Furthermore, the structural motif of this compound places it within the broader class of alkyl hydroxy cinnamates (AHCs), which are studied for their diverse biological activities . The phenolic hydroxyl group can confer antioxidant potential by acting as a proton donor to scavenge free radicals and reactive oxygen species (ROS), forming a resonance-stabilized phenoxyl radical . This inherent reactivity drives research into its potential applications in developing multifunctional molecules for biomedical, cosmetic, and agricultural uses, such as antioxidants, antimicrobials, or biopesticides . Researchers value this compound as a building block for constructing more complex molecular frameworks and for investigating structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B14234936 2-Hydroxyphenyl prop-2-enoate CAS No. 212116-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

212116-19-3

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

(2-hydroxyphenyl) prop-2-enoate

InChI

InChI=1S/C9H8O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6,10H,1H2

InChI Key

IUSXXDHQFMPZQX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Hydroxyphenyl Prop 2 Enoate and Its Derivatives

Direct Esterification Routes

Direct esterification represents a fundamental and widely employed strategy for synthesizing esters of o-coumaric acid. This approach involves the reaction of the carboxylic acid with an alcohol, often facilitated by a catalyst, to yield the corresponding ester and water.

Esterification of o-Coumaric Acid with Alcohols

The synthesis of 2-Hydroxyphenyl prop-2-enoate and its alkyl derivatives is commonly achieved through the direct esterification of o-coumaric acid (also known as (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid) with a suitable alcohol. researchgate.netelsevier.es This method, a classic example of Fischer-Speier esterification, allows for the creation of a range of esters by varying the alcohol reactant. For instance, reacting o-coumaric acid with methanol (B129727), ethanol, propanol, butanol, or isobutanol yields the respective methyl, ethyl, propyl, butyl, or isobutyl o-coumarates. researchgate.netelsevier.es

The selection of the alcohol is crucial as the length and branching of the alkyl chain can influence the properties and potential applications of the final ester derivative. elsevier.esnih.gov Research has shown that elongating the alkyl chain from one to four carbons, and particularly using a branched isomer like isobutanol, can enhance the biological activity of the resulting ester. nih.gov

In addition to chemical catalysis, biocatalytic methods using enzymes like lipases and feruloyl esterases have been developed for the direct esterification of hydroxycinnamic acids. ejbiotechnology.infoejbiotechnology.info These enzymatic routes are gaining interest as they represent greener alternatives, often proceeding under milder conditions. ejbiotechnology.info For example, the recombinant type B feruloyl esterase from Aspergillus terreus (AtFAE B) has been successfully used to catalyze the synthesis of isobutyl o-coumarate from o-coumaric acid and isobutanol, achieving high conversion yields. ejbiotechnology.info

The table below summarizes various alkyl esters synthesized from o-coumaric acid and their reported retention factors from thin-layer chromatography analysis. researchgate.net

Compound NameAbbreviationAlcohol UsedRetention Factor (Rf)
o-Coumaric AcidOCA / AOC-0.22
Methyl o-coumarateMOCMethanol0.62
Ethyl o-coumarateEOCEthanol0.67
Propyl o-coumaratePOCPropanol0.71
Butyl o-coumarateBOCButanol0.73
Isobutyl o-coumarateIOCIsobutanol0.75

Application of Acid Catalysis in Esterification Processes

Acid catalysis is a cornerstone of direct esterification, essential for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. A variety of acid catalysts are employed in the synthesis of this compound derivatives.

Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used as catalysts in Fischer esterification. elsevier.esevitachem.com These homogenous catalysts are effective but can require neutralization and may lead to side reactions if not carefully controlled. For example, the synthesis of various o-coumaric acid alkyl esters can be achieved by refluxing the acid in the corresponding alcohol with HCl as the catalyst. elsevier.es

Heterogeneous solid acid catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling. digitellinc.com Catalysts like Amberlite IR-15 have demonstrated excellent performance in the esterification of p-coumaric acid, a structural isomer of o-coumaric acid, owing to their high acid density and large surface area. digitellinc.com In the synthesis of isobutyl o-coumarate, various heterogeneous resins have been screened, with the reaction typically carried out at elevated temperatures (e.g., 75 °C) in the alcohol reactant, which also serves as the solvent. nih.gov

The table below presents examples of catalysts used in the esterification of coumaric acids.

Catalyst TypeExample CatalystSubstratesKey Findings
Homogeneous AcidSulfuric Acid (H₂SO₄)Cholesterol, o-coumaric acidEffective for direct esterification. evitachem.com
Homogeneous AcidHydrochloric Acid (HCl)o-coumaric acid, various alcoholsUsed to synthesize a range of alkyl o-coumarates. elsevier.es
Heterogeneous AcidAmberlite IR-15p-coumaric acid, various alcoholsShowed the best catalytic performance among tested solid acids due to optimal acid density and surface area. digitellinc.com
BiocatalystAspergillus terreus feruloyl esterase (AtFAE B)o-coumaric acid, isobutyl alcoholAchieved ~80% conversion yield in 8 hours under optimized, mild conditions (30°C). ejbiotechnology.infoejbiotechnology.info

Condensation Reactions

Condensation reactions provide a powerful alternative for constructing the C6-C3 backbone of this compound, typically by forming a new carbon-carbon bond between two smaller precursors.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a classic carbon-carbon bond-forming reaction that involves an aromatic aldehyde and a ketone or ester containing α-hydrogens. numberanalytics.com For the synthesis of this compound derivatives, this reaction typically utilizes 2-hydroxybenzaldehyde as the aromatic aldehyde component. The other reactant can be an ester with an activated α-carbon, such as methyl acetoacetate.

The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium hydroxide) or a strong acid. saudijournals.com The base deprotonates the α-carbon of the ester, generating an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the 2-hydroxybenzaldehyde. numberanalytics.com The use of an acid catalyst is also possible and offers the advantage of allowing hydroxyl-containing compounds to be used directly without a protecting group. saudijournals.com A key feature of the Claisen-Schmidt reaction is the use of an aldehyde without α-hydrogens, like 2-hydroxybenzaldehyde, which prevents self-condensation and promotes the desired cross-condensation. numberanalytics.com

Subsequent Dehydration Steps in Synthetic Pathways

The initial product of the Claisen-Schmidt or aldol-type condensation is a β-hydroxy carbonyl compound. numberanalytics.com In the synthesis of this compound, this intermediate readily undergoes a dehydration (elimination of a water molecule) step to form the stable, conjugated α,β-unsaturated double bond. oup.com This elimination is often spontaneous or can be promoted by the acidic or basic conditions of the reaction, or by heating. The formation of this conjugated system, which extends across the phenyl ring, the double bond, and the carbonyl group, is the thermodynamic driving force for the dehydration process.

Intermediate-Based Synthesis

The synthesis of this compound can also be approached through the formation and subsequent transformation of key chemical intermediates. This strategy allows for a modular construction of the final molecule.

One such pathway involves the reaction of 2-hydroxybenzaldehyde with methyl thioglycolate in the presence of a base. This reaction proceeds through a nucleophilic addition-elimination mechanism to form a thioester intermediate, which is structurally related to the target compound. Another route utilizes the reaction of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with binucleophiles like hydrazine. researchgate.net While this produces more complex heterocyclic structures, it demonstrates the utility of a prop-2-enoate moiety attached to a phenolic precursor as a versatile intermediate for further synthesis. researchgate.net

A distinct intermediate-based approach begins with coumarin. Coumarin can be converted to o-coumaric acid through base-catalyzed hydrolysis. scirp.org This process involves the opening of the lactone ring to initially form sodium coumarinate, the salt of the Z-isomer (coumarinic acid). Upon prolonged contact with the base, this cis-acid isomerizes to the more stable trans-isomer, coumaric acid. scirp.org Once the o-coumaric acid intermediate is isolated via acidification, it can then be subjected to the direct esterification methods described previously to yield the desired this compound esters. scirp.org

Formation of Hydroxyphenyl Intermediates

The initial step in many synthetic routes to this compound involves the formation of hydroxyphenyl intermediates. Polyhydroxy phenyl compounds such as hydroquinone (B1673460), catechol, and resorcinol (B1680541) serve as common starting materials. google.com A key strategy involves reacting these polyhydroxy phenols with an acid anhydride (B1165640) to produce an intermediate phenyl compound that possesses both hydroxyl and ester groups. google.com For instance, reacting an excess of hydroquinone with acetic anhydride in the presence of acetic acid yields the mono-acetate phenolic intermediate, 1,4-C₆H₄(OH)(OOCCH₃). google.com This intermediate can then be further reacted to produce the desired acrylate (B77674). google.com

Another approach involves the Claisen-Schmidt condensation reaction. This method is used to synthesize chalcones, which can serve as precursors. For example, 2-hydroxyacetophenone (B1195853) can be reacted with aldehydes like furfural (B47365) in a basic methanolic solution at elevated temperatures to produce chalcone (B49325) intermediates. nih.gov These intermediates can then be transformed into the final products.

Alkylation Strategies with Prop-2-enoic Acid Derivatives

A primary method for synthesizing this compound is through the esterification of a hydroxyphenyl compound with a prop-2-enoic acid derivative. One common method is the reaction of a polyhydroxy phenyl compound with an acrylate anhydride, such as methacrylic acid anhydride or acrylic acid anhydride, often in the presence of an acid catalyst. google.com The acid can also function as a solvent for the reactants. google.com

For example, 4-hydroxyphenyl methacrylate (B99206) can be synthesized by reacting hydroquinone dissolved in methacrylic acid with methacrylic acid anhydride at 120°C. google.comchemicalbook.com The reaction is typically carried out with mechanical stirring, and after completion, the excess methacrylic acid is removed by distillation under reduced pressure. google.comchemicalbook.com

Another strategy involves the esterification of 2-hydroxycinnamic acid with methanol using an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield methyl 3-(2-hydroxyphenyl)prop-2-enoate. Similarly, the methylation of p-coumaric acid can be achieved using dimethyl carbonate and potassium carbonate in acetone, with microwave irradiation to facilitate the reaction. unair.ac.id

Starting MaterialReagent(s)ProductReference
Polyhydroxy phenyl compoundAcid anhydrideIntermediate phenyl compound with hydroxyl and ester groups google.com
HydroquinoneAcetic anhydride, Acetic acid1,4-C₆H₄(OH)(OOCCH₃) google.com
2-HydroxyacetophenoneFurfural, BaseChalcone intermediate nih.gov
HydroquinoneMethacrylic acid anhydride, Methacrylic acid4-Hydroxyphenyl methacrylate google.comchemicalbook.com
2-Hydroxycinnamic acidMethanol, Acid catalystMethyl 3-(2-hydroxyphenyl)prop-2-enoate
p-Coumaric acidDimethyl carbonate, Potassium carbonateMethyl (E)-3-(4-hydroxyphenyl) acrylate unair.ac.id

Derivatization from Precursors

The versatility of this compound and its analogs allows for further modification to introduce a variety of functional groups, thereby tuning their chemical and physical properties.

The hydroxyl group on the phenyl ring of these compounds is a key site for functionalization. Traditional methods for functionalizing hydroxyl groups often involve the use of active esterification reagents or the nucleophilic attack of the hydroxyl group on electrophilic groups. nih.gov For instance, the hydroxyl group can be acetylated. An example is the conversion of Ethyl β-(p-hydroxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate to its acetylated form by refluxing with acetic anhydride. bibliotekanauki.pl

In addition to the hydroxyl group, if the precursor contains an amine group, this can also be functionalized. For example, N-alkylation of anilines can be achieved using alcohols with a nickel catalyst coordinated to an azo-phenolate ligand. researchgate.net

Specific chemical groups can be introduced into the structure to create derivatives with unique properties.

Cyano Group Introduction: The Knoevenagel condensation reaction is a common method for introducing a cyano group. This involves the condensation of a compound like ethyl cyanoacetate (B8463686) with an aldehyde, such as 2,4-dichlorobenzaldehyde, in the presence of a base catalyst like piperidine (B6355638) or pyridine. This reaction typically proceeds at room temperature with high efficiency. For example, ethyl (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate can be prepared through the esterification of p-hydroxycinnamic acid with ethyl cyanoacetate.

Fluorine Introduction: The introduction of fluorine into organic molecules is of significant interest as it can enhance properties like lipophilicity, bioavailability, and metabolic stability. harvard.edunih.gov Fluorination can be achieved through both nucleophilic and electrophilic methods. harvard.edu Common nucleophilic fluorinating agents include alkali fluorides like KF and CsF, often used with crown ethers to improve solubility and reactivity. harvard.edu Electrophilic fluorinating reagents include N-fluoropyridinium salts. harvard.edu For example, the fluorination of silyl-enol ethers and enolates can be accomplished using N-fluoropyridinium triflate. harvard.edu

FunctionalizationMethodReagentsProductReference
Acetylation of hydroxyl groupRefluxing with acetic anhydrideAcetic anhydrideAcetylated derivative bibliotekanauki.pl
N-alkylation of amine groupCatalytic reactionAlcohols, Nickel catalystN-alkylated derivative researchgate.net
Cyano group introductionKnoevenagel condensationEthyl cyanoacetate, Aldehyde, BaseCyano-substituted acrylate
Cyano group introductionEsterificationp-Hydroxycinnamic acid, Ethyl cyanoacetateEthyl (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate
Fluorine introductionNucleophilic fluorinationAlkali fluorides (e.g., KF, CsF), Crown etherFluorinated derivative harvard.edu
Fluorine introductionElectrophilic fluorinationN-fluoropyridinium triflateFluorinated derivative harvard.edu

Functionalization of Hydroxyl and Amine Groups

Biocatalytic Synthesis Approaches

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often proceeding under milder conditions with fewer byproducts. nih.gov

Enzymes, particularly lipases and esterases, have been successfully employed in the synthesis of phenolic esters. nih.govmdpi.com Lipase B from Candida antarctica (CALB) is a commonly used biocatalyst for the esterification of phenolic compounds. nih.gov For instance, esters can be synthesized by reacting aromatic alcohols with acids in the presence of CALB. nih.gov

Feruloyl esterases (FAEs) are another class of enzymes that can catalyze the esterification of hydroxycinnamic acids in low-water environments. diva-portal.org These enzymes can be used for the tailor-made modification of natural antioxidants. diva-portal.org For example, the yeast Yarrowia lipolytica has been shown to catalyze the esterification of 3-phenylpropanoic acid with high conversion rates. mdpi.com Biotransformations using yeast cultures can also be used to selectively hydrogenate double bonds in chalcone precursors. nih.gov

BiocatalystReaction TypeSubstratesProductReference
Lipase B from Candida antarctica (CALB)EsterificationAromatic alcohols, Hexanoic acidHexanoic acid esters of aromatic alcohols nih.gov
Feruloyl esterases (FAEs)Esterification/TransesterificationHydroxycinnamic acids, Alcohols/SugarsBioactive esters diva-portal.org
Yarrowia lipolytica biomassEsterification3-Phenylpropanoic acidEthyl 3-phenylpropanoate mdpi.com
Yeast cultures (e.g., Rhodotorula rubra)Biotransformation (Hydrogenation)ChalconesDihydrochalcones nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxyphenyl Prop 2 Enoate

Oxidation Pathways

The oxidation of 2-Hydroxyphenyl prop-2-enoate can be targeted at the hydroxyl group on the phenyl ring.

Oxidation of Hydroxy Group to Carbonyl Functionality

The phenolic hydroxyl group of this compound and its derivatives can be oxidized to a carbonyl group, leading to the formation of quinone-type structures. smolecule.com This transformation is a common reaction for phenols and can be achieved using various oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions are effective for this type of oxidation. The resulting quinone derivatives possess a conjugated carbonyl system, which can significantly alter the electronic and biological properties of the molecule.

Table 1: Reagents for the Oxidation of the Hydroxy Group
Oxidizing AgentReaction ConditionsProduct Type
Potassium permanganate (KMnO₄)Acidic or neutral mediaQuinone derivative
Chromium trioxide (CrO₃)Acidic conditionsCarbonyl group

Reduction Processes

The reduction of this compound primarily targets the carbon-carbon double bond within the prop-2-enoate moiety.

Selective Hydrogenation of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the prop-2-enoate side chain of this compound is susceptible to selective hydrogenation. This reaction converts the unsaturated side chain into a saturated one, yielding the corresponding 3-(2-hydroxyphenyl)propanoate (B1233346) derivative. Catalytic hydrogenation is a common method to achieve this transformation, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Additionally, biocatalytic methods using various yeast strains have proven effective for the selective hydrogenation of similar chalcone (B49325) derivatives. nih.govresearchgate.netdntb.gov.uamdpi.com For example, strains of Saccharomyces cerevisiae and Yarrowia lipolytica have demonstrated high efficiency in hydrogenating the double bond of related compounds, often with high conversion rates. nih.govresearchgate.netmdpi.com These enzymatic reductions, often attributed to enoate reductases, offer a green alternative to traditional chemical methods. nih.govnih.gov

Table 2: Methods for Selective Hydrogenation
MethodReagent/CatalystProduct
Catalytic HydrogenationPalladium on carbon (Pd/C), H₂3-(2-hydroxyphenyl)propanoate
BiotransformationSaccharomyces cerevisiaeSaturated propan-1-one derivative nih.govresearchgate.net
Yarrowia lipolytica

Substitution Reactions

This compound can undergo substitution reactions at both the hydroxyl group and the aromatic phenyl ring.

Nucleophilic Substitution at the Hydroxy Group

The hydroxyl group of this compound can act as a nucleophile and participate in substitution reactions. evitachem.com This allows for the synthesis of various derivatives through reactions like etherification. For this to occur, the hydroxyl group's reactivity often needs to be enhanced. libretexts.org One common strategy is to convert the hydroxyl group into a better leaving group. libretexts.org For instance, in the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide ion, which can then react with alkyl halides or acyl chlorides to form ethers or esters, respectively.

Table 3: Nucleophilic Substitution Reactions at the Hydroxy Group
ReactantReagentProduct Type
This compoundAlkyl halide (in the presence of a base)Ether derivative
Acyl chloride (in the presence of a base)Ester derivative

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl group. This directing group favors substitution at the ortho and para positions relative to it. Examples of such reactions include nitration and halogenation. For instance, nitration can be carried out using a mixture of nitric acid and sulfuric acid. google.commdpi.com The introduction of substituents onto the aromatic ring can significantly modify the compound's chemical and physical properties.

Table 4: Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
ReactionReagentsTypical Position of Substitution
NitrationNitric acid (HNO₃), Sulfuric acid (H₂SO₄)ortho, para to -OH group google.commdpi.com
HalogenationHalogen (e.g., Br₂), Lewis acid (e.g., FeBr₃)ortho, para to -OH group

Hydrolytic and Transesterification Reactions

The ester linkage in this compound is a primary site for nucleophilic attack, leading to hydrolysis and transesterification reactions.

Ester hydrolysis, the cleavage of an ester bond by water, can be catalyzed by either acid or base.

In acid-catalyzed hydrolysis , the reaction mechanism is the reverse of Fischer esterification. The carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the phenol (B47542) moiety is eliminated as the leaving group, and subsequent deprotonation of the intermediate yields prop-2-enoic acid and regenerates the acid catalyst.

A significant feature of this compound is the presence of a hydroxyl group at the ortho position to the ester group. This proximity allows for the possibility of intramolecular catalysis , also known as neighboring group participation. The hydroxyl group can act as an internal nucleophile, attacking the ester carbonyl to form a cyclic intermediate (a lactone-like species). This intermediate is then more readily hydrolyzed by water. While specific studies on this compound are not prevalent, research on similar compounds, such as the monoesters of 2-hydroxy-1,10-phenanthroline, has shown that neighboring carboxyl groups can significantly accelerate hydrolysis rates through intramolecular mechanisms. researchgate.netnih.gov It is plausible that the ortho-hydroxyl group in this compound could similarly facilitate hydrolysis, especially under certain pH conditions.

Table 1: General Conditions for Ester Hydrolysis

Catalyst Mechanism Typical Conditions Products
Acid (e.g., H₂SO₄, HCl) AAC2 Reflux in aqueous acid Prop-2-enoic acid, 2-Hydroxyphenol
Base (e.g., NaOH, KOH) BAC2 Reflux in aqueous base Prop-2-enoate salt, 2-Hydroxyphenol

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. researchgate.net This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com

In a base-catalyzed transesterification , an alkoxide ion (RO⁻) from another alcohol acts as the nucleophile, attacking the carbonyl carbon of this compound. This leads to a tetrahedral intermediate which then collapses, eliminating the 2-hydroxyphenoxide leaving group to form a new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction proceeds through protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of 2-hydroxyphenol. masterorganicchemistry.com

The transesterification of phenolic esters, such as this compound, with other alcohols can be challenging. Phenols are generally less nucleophilic than aliphatic alcohols, which can affect the reaction kinetics. rsc.org However, various catalytic systems, including those based on titanium, tin, and N-heterocyclic carbenes, have been developed to facilitate the transesterification of esters, even with less reactive alcohols. nih.govresearchgate.netresearchgate.net For instance, acid/halide cooperative catalysis has been shown to be effective for the transesterification of unactivated methyl esters with phenols. rsc.org

Table 2: Catalytic Systems for Transesterification

Catalyst Type Example Key Features
Acid Catalysts H₂SO₄, p-TsOH General-purpose, requires high temperatures
Base Catalysts NaOR, K₂CO₃ Effective, risk of side reactions
Metal Catalysts Dibutyltin oxide, Cp₂TiCl Mild conditions, high efficiency

Ester Hydrolysis Mechanisms

Reactivity Towards Reactive Species

The phenolic moiety and the conjugated system in this compound make it reactive towards various radical species.

The superoxide (B77818) radical anion (O₂⁻), a reactive oxygen species, is implicated in various pathological processes. Phenolic compounds are known to be effective scavengers of such radicals. The reactivity of this compound towards superoxide radicals is primarily attributed to its phenolic hydroxyl group.

Studies on structurally related hydroxycinnamic acid derivatives have shown that they can effectively scavenge electrogenerated superoxide radical anions. nih.govresearchgate.net The mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to the superoxide radical, thereby neutralizing it. This process is often a proton-coupled electron transfer (PCET) reaction. nih.govnih.gov The presence of the electron-donating hydroxyl group on the aromatic ring stabilizes the resulting phenoxyl radical through resonance, making the initial hydrogen atom transfer more favorable.

Proton-Coupled Electron Transfer (PCET) is a fundamental chemical process where both an electron and a proton are transferred in a single, concerted step or in separate, sequential steps. nih.govacs.org In the context of antioxidant activity, PCET provides a low-energy pathway for the deactivation of reactive oxygen species. nih.govprinceton.edu

For this compound, the scavenging of a superoxide radical can be described by a PCET mechanism. In a concerted PCET, the phenolic proton and an electron are transferred simultaneously to the superoxide radical. This avoids the formation of high-energy intermediates that would be generated in a stepwise mechanism (i.e., initial proton transfer followed by electron transfer, or vice versa). acs.orgdiva-portal.org

The general scheme for a concerted PCET reaction between this compound (ArOH) and a superoxide radical anion (O₂⁻) can be represented as:

ArOH + O₂⁻ → ArO• + HO₂⁻

The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization of the unpaired electron over the aromatic ring and the acrylate (B77674) system. The hydroperoxide anion (HO₂⁻) is a less reactive species than the superoxide radical. The efficiency of this PCET process is a key determinant of the antioxidant potential of phenolic compounds.

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structure confirmation. The chemical shift (δ) of each nucleus in the spectrum corresponds to its specific electronic environment.

¹H-NMR Spectroscopy: The proton NMR spectrum of 2-hydroxyphenyl prop-2-enoate is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons on the phenyl ring, and the vinylic protons of the prop-2-enoate group. The phenolic -OH proton typically appears as a broad singlet at a downfield chemical shift (δ 9-12 ppm), the exact position of which can be influenced by solvent and concentration. The four protons on the disubstituted aromatic ring would appear in the range of δ 6.8–7.8 ppm, with their specific shifts and coupling patterns determined by their position relative to the hydroxyl and ester groups. The three vinylic protons of the acrylate (B77674) moiety typically resonate between δ 5.8 and 6.5 ppm, exhibiting characteristic splitting patterns (doublet of doublets) due to geminal and vicinal coupling.

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the ester carbonyl carbon, which is typically found in the δ 165–170 ppm region. The carbons of the aromatic ring resonate between δ 115 and 160 ppm, with the carbon attached to the phenolic hydroxyl group appearing at the more downfield end of this range. nih.gov The two sp² carbons of the vinyl group will also have characteristic shifts in the olefinic region of the spectrum (approx. δ 120-140 ppm). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on data from analogous compounds like 2-hydroxycinnamic acid and its esters. nih.gov

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenolic -OH9.0 - 12.0 (broad s)-
Aromatic C-O-155 - 160
Aromatic C-H6.8 - 7.8 (m)115 - 135
Aromatic C (quaternary)-120 - 125
Ester C=O-165 - 170
Vinylic =CH-6.0 - 6.5 (dd)135 - 145
Vinylic =CH₂5.8 - 6.2 (dd)125 - 130

s = singlet, dd = doublet of doublets, m = multiplet

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure. mdpi.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons separated by two or three bonds. mdpi.com For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the vinylic protons of the acrylate group, confirming their connectivity. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.netustc.edu.cn This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the known assignment of its attached proton from the ¹H spectrum. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C correlations). ustc.edu.cn This technique provides the key to assembling the molecular fragments. For instance, HMBC would show a correlation from the vinylic protons to the ester carbonyl carbon, confirming the acrylate structure. researchgate.net It would also show correlations from the aromatic protons to various carbons within the phenyl ring and, importantly, from the proton nearest the ester linkage (H-6) to the ester carbonyl carbon, confirming the connection between the phenyl ring and the prop-2-enoate group. mdpi.comresearchgate.net

¹H-NMR and ¹³C-NMR Analysis for Structure Confirmation

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of the molecule's functional groups. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a molecular fingerprint.

FTIR spectroscopy is particularly useful for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by several strong absorption bands. A broad band in the region of 3200–3500 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. A sharp, intense peak around 1700-1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. The C=C stretching of the acrylate vinyl group and the aromatic ring typically appear in the 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Phenolic O-H stretch3200 - 3500Strong, Broad
Aromatic C-H stretch3000 - 3100Medium
Vinylic C-H stretch3020 - 3080Medium
Ester C=O stretch1700 - 1730Strong, Sharp
Vinylic C=C stretch1620 - 1640Medium
Aromatic C=C stretch1450 - 1600Medium-Strong
C-O stretch (ester & phenol)1100 - 1300Strong

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong FTIR signals, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the C=C stretching vibrations of both the vinyl group and the aromatic ring are expected to be particularly intense in the Raman spectrum. semanticscholar.org The C=O stretch will also be present, though typically weaker than in the IR spectrum. semanticscholar.org This technique is valuable for confirming the presence of the carbon-carbon double bonds in the molecule's backbone.

Table 3: Expected FT-Raman Shifts for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H stretch3050 - 3100Strong
Aromatic Ring Breathing~1600Strong
Vinylic C=C stretch1620 - 1640Strong
Ester C=O stretch1700 - 1730Weak-Medium
Aromatic Ring Deformation600 - 1000Medium

Fourier Transform Infrared (FTIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is characterized by strong absorption bands resulting from π → π* electronic transitions within the conjugated system formed by the aromatic ring and the prop-2-enoate group. The presence of the hydroxyl group as a substituent on the phenyl ring can influence the position and intensity of the absorption maximum (λmax). For analogous structures, a maximum absorption wavelength (λmax) of around 300 nm is observed. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-Vis spectrum and validate the experimental findings.

Electronic Excitation Studies

Electronic excitation studies, primarily conducted using Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental in characterizing this compound. This technique probes the electronic transitions within the molecule, particularly the π→π* transitions associated with the aromatic ring and the conjugated acrylate system. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular environment and substitution patterns. For instance, studies on related hydroxyphenyl acrylamides have identified strong absorptions around 200 nm, attributed to these π→π* transitions in the aromatic system.

The presence of the hydroxyl group and the ester functionality influences the electronic distribution and, consequently, the UV-Vis spectrum. Research on similar compounds, such as N-hydroxyphenyl maleimide (B117702) derivatives incorporated into polymers, shows absorption maxima shifting to around 325 nm. This positions such compounds as effective UV absorbers, a class of molecules designed to absorb UV radiation, typically with a peak absorption above 320 nm, to protect materials from degradation. The solvent environment and hydrogen bonding can also significantly impact the electronic properties of the hydroxyl group, which can be monitored through shifts in the absorption spectra.

Simulation of UV-Vis Spectra via Theoretical Methods

To complement experimental findings, theoretical methods are employed to simulate UV-Vis spectra and gain a deeper understanding of the electronic structure of this compound. Computational studies on analogous compounds like methyl-4-hydroxycinnamate utilize sophisticated electronic structure methods such as a combination of second-order perturbation theory (MS-CASPT2) and complete active space self-consistent field (CASSCF). These methods are used to investigate the properties of the molecule in its ground state (S0) and its lowest excited singlet states, typically the spectroscopically bright (1)ππ* and dark (1)nπ* states.

These computational models can predict key parameters including excitation energies, maximum absorption wavelengths (λmax), and oscillator strengths, which correlate to the intensity of the absorption. Furthermore, theoretical simulations can elucidate the influence of the molecular environment, such as the effect of hydration with water molecules, on the electronic excitation energies. Time-dependent density functional theory (TD-DFT) is another widely used method for calculating the electronic absorption spectra of such organic molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are essential for determining the precise elemental composition and, therefore, the molecular formula of a compound. This technique distinguishes between compounds with the same nominal mass but different chemical formulas. For derivatives of this compound, HRMS with ionization techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) is routinely used. The high accuracy of the mass measurement allows for the confident confirmation of a proposed chemical formula by comparing the experimentally measured mass to the calculated exact mass.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the computational study of molecular systems, offering a balance between accuracy and computational cost. For 2-Hydroxyphenyl prop-2-enoate, DFT calculations are instrumental in understanding its fundamental chemical nature.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For derivatives of this compound, this optimization is typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311G(d,p) or higher. bhu.ac.inmdpi.com These calculations determine the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimized geometry provides the foundation for all subsequent computational analyses. For instance, in a study of a related chalcone (B49325), (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level were used to investigate its geometrical structure. bhu.ac.in

Table 1: Selected Optimized Geometrical Parameters of a Related Chalcone Derivative

ParameterBond Length (Å)Bond Angle (°)
C=O1.2336-
C=C (olefinic)1.3531-
O-H0.96-
Intramolecular H-bond (O-H...O)1.678-

Data sourced from a study on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one. bhu.ac.in

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. mdpi.com The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. For example, in studies of similar compounds, the calculated vibrational modes for functional groups like O-H, C=O, and C=C show good agreement with experimental FT-IR and FT-Raman spectra. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netdergipark.org.tr For a derivative of this compound, methyl 3-(2-hydroxyphenyl)prop-2-enoate, DFT calculations at the B3LYP/6-311++G(d,p) level determined a HOMO-LUMO gap of approximately 4.5 eV.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecular OrbitalEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap (ΔE)~4.5

Data for methyl 3-(2-hydroxyphenyl)prop-2-enoate.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. acs.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). For instance, in a study of 2-(2-Hydroxyphenyl)-1-azaazulene, NBO analysis revealed that the weakness of the O-C sigma bond was due to nO -> σC-O and nO -> σC-N delocalizations. nih.govresearchgate.net

Derived from NBO analysis, Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms in a molecule. acs.org NPA charges are considered to be more reliable than those obtained from other methods, such as Mulliken population analysis, because they are less dependent on the basis set used in the calculation. The calculated atomic charges from NPA can provide insights into the electrostatic properties of the molecule and help to identify reactive sites. acs.orgmdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, which are prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making them sites for electrophilic interaction. researchgate.netchemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding potential biological activity.

Molecular docking simulations are frequently used to predict the binding affinity of this compound and its derivatives to various biological targets. The binding affinity is often expressed as a binding energy value, where a more negative value indicates a stronger and more stable interaction. For example, derivatives of this compound have been docked against enzymes like cyclooxygenase-2 (COX-2) and tyrosinase to evaluate their inhibitory potential. In a study involving derivatives of this compound, a compound featuring this core structure showed a high binding affinity for tyrosinase, with a calculated binding energy of -7.90 kcal/mol, supporting its potential as a potent inhibitor.

Binding Affinity of a this compound Derivative

Compound DerivativeTarget EnzymeBinding Energy (kcal/mol)Reference
2-[2-methyl-5-(propan-2-yl)anilino]-2-oxoethyl (2E)-3-(2,4-hydroxyphenyl)prop-2-enoateMushroom Tyrosinase (PDB: 2Y9X)-7.90

Docking studies not only predict binding energy but also reveal the specific interactions between the ligand and the amino acid residues in the active site of the biomolecule. For this compound, the phenolic hydroxyl group is a key feature, capable of forming hydrogen bonds with residues in an enzyme's active site. The aromatic phenyl ring can participate in π-π stacking interactions, further stabilizing the ligand-receptor complex. The analysis of these interactions is fundamental to explaining the compound's mechanism of action at a molecular level.

Computational studies have been used to model the formation of complexes between enzyme inhibitors and their targets. In research on a derivative of this compound, kinetic analysis and docking studies were combined to explore the binding mode and residual interactions with the enzyme tyrosinase. The results indicated that a derivative, 2-[2-methyl-5-(propan-2-yl)anilino]-2-oxoethyl (2E)-3-(2,4-hydroxyphenyl)prop-2-enoate, formed a stable and irreversible complex with the enzyme. Such studies are vital for structure-based drug design, providing a rationale for the compound's inhibitory activity.

Analysis of Active Site Interactions

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the movement and conformational flexibility of molecules over time. These simulations were applied to complexes of tyrosinase and derivatives of this compound to assess their stability and dynamics. Using software packages like GROMACS with the GROMOS 53A6 force field, researchers have analyzed the backbone residual flexibility of the enzyme when the inhibitor is bound.

Conformational analysis reveals that while the carbon-carbon double bond in the prop-2-enoate structure imposes some rigidity, significant flexibility exists through rotation around single bonds, particularly the bond connecting the phenyl ring to the acrylate (B77674) group. The orientation of the phenolic ring relative to the rest of the molecule is crucial, as it seeks to minimize steric hindrance while maintaining electronic conjugation. Furthermore, the hydroxyl group can form intramolecular hydrogen bonds with the acrylate carbonyl oxygen, which stabilizes specific conformations and can enhance stability in aqueous environments. This conformational flexibility allows the molecule to adapt its shape to fit within different enzyme binding sites.

Structure-Reactivity Relationships and Mechanistic Insights from Computational Data

Computational and theoretical studies have become instrumental in elucidating the nuanced relationship between the molecular structure of this compound and its chemical reactivity. These in silico methods provide profound insights into reaction mechanisms and the electronic properties that govern the compound's behavior.

Research into derivatives of this compound has leveraged computational docking to understand how structural modifications influence biological activity. nih.gov In one such study, a series of ester derivatives were synthesized and evaluated as inhibitors of mushroom tyrosinase, a key enzyme in melanogenesis. nih.gov The computational docking studies were crucial in explaining the observed in vitro activity by modeling the interactions between the inhibitors and the enzyme's active site. nih.gov

For instance, the derivative 2-[2-methyl-5-(propan-2-yl)anilino]-2-oxoethyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate was analyzed alongside other analogs to establish a structure-activity relationship. nih.gov The kinetic analysis and docking studies helped to explore the binding modes and specific interactions with amino acid residues within the enzyme. nih.gov It was proposed that substitutions on the phenyl ring, such as the position and number of hydroxyl groups, significantly impact the molecule's ability to interact with the active site. nih.gov Specifically, a derivative with a hydroxyl group at the 2 and 4 positions, 2-[2-methyl-5-(propan-2-yl)anilino]-2-oxoethyl (2E)-3-(2,4-hydroxyphenyl)prop-2-enoate, showed high inhibitory capacity, suggesting that the substitution pattern is critical for effective binding. nih.gov

Computational tools have also been applied in the broader context of natural product chemistry to identify and characterize compounds like this compound from complex mixtures. mdpi.com In studies of Aloe species, for example, computational methods combined with LC-MS analysis helped to characterize dozens of metabolites and identify those responsible for antioxidant activity. mdpi.com This approach allows for a better understanding of the chemodiversity and the prediction of bioactive compounds based on their structural features. mdpi.com

The following table summarizes the data on various derivatives of this compound and their observed properties, highlighting the structure-activity relationships.

Interactive Data Table: Derivatives of this compound and their Properties

Compound Name Chemical Structure (Simplified) Key Finding/Activity Source
2-[2-methyl-5-(propan-2-yl)anilino]-2-oxoethyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate 2-hydroxyphenyl group attached to a prop-2-enoate ester linked to an anilino moiety Serves as a parent structure for potent tyrosinase inhibitors. nih.gov
2-[2-methyl-5-(propan-2-yl)anilino]-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-hydroxyphenyl group instead of 2-hydroxyphenyl Synthesized and studied for comparison in tyrosinase inhibition assays. nih.gov
2-[2-methyl-5-(propan-2-yl)anilino]-2-oxoethyl (2E)-3-(2,4-hydroxyphenyl)prop-2-enoate 2,4-dihydroxyphenyl group Exhibited a high inhibitory capacity (91.9% at 50 µg/mL) against human tyrosinase. nih.gov

These computational approaches provide a mechanistic rationale for the observed activities and guide the design of new, more potent derivatives. By modeling molecular interactions, researchers can predict how changes in the electronic and steric properties of this compound will affect its reactivity and biological function.

Polymerization Studies and Materials Science Applications

Radical Polymerization Mechanisms

Radical polymerization is a primary method for synthesizing polymers from vinyl monomers like acrylates. The process involves initiation, propagation, and termination steps, where free radicals are the active species.

Free radical photopolymerization is a widely utilized industrial process for producing crosslinked polymer networks, valued for its rapid curing times at ambient temperatures and solvent-free formulations. wiley-vch.denih.govuba.ar This technique is initiated by the absorption of light, typically in the UV spectrum, by a photoinitiator, which then generates free radicals. wiley-vch.de These radicals initiate the polymerization of monomers and oligomers, such as prop-2-enoates, leading to the formation of a three-dimensional polymer network. nih.gov

The process consists of three main stages:

Initiation: A photoinitiator molecule absorbs a photon and cleaves to form two free radicals (Type I photoinitiator) or interacts with a co-initiator to generate radicals (Type II photoinitiator). uba.ar

Propagation: The generated radical adds to the double bond of a prop-2-enoate monomer, creating a new radical species that can then react with subsequent monomers in a chain reaction.

Termination: The polymerization process ceases when two growing radical chains combine or disproportionate.

The kinetics of photopolymerization, including the rate of polymerization and the final monomer conversion, are influenced by several factors. Studies on photocrosslinkable prepolymers containing hydroxyphenyl and acrylate (B77674) moieties have shown that the concentration of the photoinitiator and the viscosity of the system are critical parameters. tandfonline.comtandfonline.com An increase in photoinitiator concentration generally leads to a higher percentage of double bond conversion. tandfonline.comtandfonline.com Conversely, a decrease in the viscosity of the formulation can also enhance the final conversion of double bonds. tandfonline.comtandfonline.com For instance, research on a prepolymer analogous to 2-Hydroxyphenyl prop-2-enoate demonstrated that decreasing the viscosity from 5000 to 1000 cp increased the final double bond conversion from 42% to 60%. tandfonline.com

The efficiency of these systems is crucial for their application. The photopolymerization rate often increases rapidly at the beginning of the reaction and then decreases as the polymer network forms and vitrification restricts molecular mobility. tandfonline.com

Copolymerization Strategies and Resulting Polymer Characteristics

Copolymerization is a powerful strategy to synthesize polymers with specific, tailored properties by combining two or more different monomers. Incorporating this compound into a polymer chain alongside other monomers can impart unique characteristics to the final material, such as improved thermal stability or UV resistance. cas.cz

One significant application of this strategy is the creation of polymeric UV stabilizers. cas.czresearchgate.net By copolymerizing a monomer containing a hydroxyphenyl group, which is a known UV-absorbing functionality, with common monomers like styrene (B11656), methyl methacrylate (B99206) (MMA), or butyl acrylate (BA), the UV-stabilizing moiety becomes permanently bound to the polymer backbone. cas.czresearchgate.net This prevents the stabilizer from being lost over time due to volatilization or leaching, a common issue with low-molecular-weight additives. cas.cz

The reactivity of the monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the other comonomer. For example, in the copolymerization of 2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazole (a monomer structurally related to this compound) with styrene and methyl methacrylate, the reactivity ratios were determined to understand the resulting copolymer structure. cas.cz

The properties of the resulting copolymers are highly dependent on their composition. For instance, copolymers of 2-hydroxyethyl acrylate (HEA) and 2-hydroxypropyl acrylate (HPA) exhibit thermoresponsive behavior in water, with cloud points that can be tuned by adjusting the copolymer composition and concentration. nih.govresearchgate.net

The table below summarizes reactivity ratios for the copolymerization of vinyl/isopropenyl derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole with various common monomers.

Monomer 1 (M1)Monomer 2 (M2)r1r2
2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazoleStyrene (S)0.25 ± 0.101.15 ± 0.25
2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazoleMethyl Methacrylate (MMA)0.20 ± 0.101.20 ± 0.30
2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazoleButyl Acrylate (BA)0.30 ± 0.150.80 ± 0.20
2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazoleStyrene (S)1.05 ± 0.200.30 ± 0.10
2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazoleMethyl Methacrylate (MMA)0.80 ± 0.150.50 ± 0.10
2-(2-hydroxy-5-isopropenylphenyl)-2H-benzotriazoleButyl Acrylate (BA)1.20 ± 0.250.45 ± 0.15

Data sourced from studies on analogous hydroxyphenyl-containing monomers. cas.cz

Crosslinking Reactions and Network Formation

Crosslinking transforms linear or branched polymers into a three-dimensional network, significantly enhancing mechanical properties, thermal stability, and chemical resistance. This compound can participate in crosslinking reactions through both its acrylate functionality and its hydroxyphenyl group.

The acrylate group can be readily crosslinked through free radical polymerization, especially when used in conjunction with multifunctional monomers (crosslinkers) like diacrylates or triacrylates. researchgate.net During photopolymerization, these crosslinkers are incorporated into the growing polymer chains, creating covalent bonds between them and leading to the formation of a rigid network. nih.gov The degree of crosslinking and the resulting network properties can be controlled by the concentration and type of crosslinker used. pageplace.de

The hydroxyphenyl group offers an alternative route for crosslinking. For example, enzyme-catalyzed reactions can create crosslinks between hydroxyphenyl moieties. google.com Horseradish peroxidase, in the presence of a peroxide, can initiate the dimerization of hydroxyphenyl groups to form dityramine bonds, which are fluorescent. google.com This method allows for the formation of hydrogel networks under mild, metabolic conditions. google.com The rigidity and other physical properties of these hydrogels can be tuned by varying the concentration of the hydroxyphenyl-substituted macromolecule before initiating the crosslinking reaction. google.com

The formation of these networks can be monitored through various analytical techniques. For instance, the disappearance of the acrylate alkene stretching band in FTIR spectroscopy can be used to quantify the conversion of double bonds during polymerization. tandfonline.com Gel content determination is another common method to assess the extent of crosslinking in the final polymer. tandfonline.com

Incorporation into Macromolecules and Polymer Systems

The incorporation of this compound into larger polymer systems is a key strategy for developing functional materials. This can be achieved through various methods, including copolymerization and grafting, to create macromolecules with specific functionalities. cas.czacs.org

A primary application is the synthesis of polymeric UV absorbers, where the hydroxyphenyl group acts as the active UV-stabilizing moiety. cas.cz By incorporating this monomer into a polymer backbone, the stabilizer becomes a permanent part of the material, enhancing its long-term performance. cas.czresearchgate.net For example, monomers like 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole have been copolymerized with styrene and acrylates to produce polymers with built-in UV protection. cas.cz

Furthermore, the hydroxyl group allows for post-polymerization modification. It can serve as a site for grafting other polymer chains or for reactions with other functional groups, leading to the creation of more complex macromolecular architectures. The presence of the hydroxyphenyl group can also influence the polymer's solubility and its interactions with other materials, making it a valuable component in blends and composites.

In some systems, such as in the synthesis of certain polybenzoxazoles, the 2-hydroxyphenyl group is integral to the polymer's unique fluorescent properties, which arise from an excited-state intramolecular proton-transfer mechanism. acs.org This highlights how incorporating this specific functionality can lead to advanced materials with unique optical properties.

Applications in Advanced Materials

The polymerization characteristics of this compound make it a valuable component in the formulation of advanced materials, particularly in coatings where durability and specific performance criteria are essential.

Optical fibers require protective coatings to preserve their mechanical strength and prevent signal loss due to microbending. google.comgoogle.com.qa These coatings are typically applied in two layers: a soft inner primary coating that cushions the fiber and a harder outer secondary coating for abrasion resistance. google.com Radiation-curable compositions, particularly those cured by ultraviolet (UV) light, are the industry standard due to their extremely rapid curing rates. google.com.qa

These UV-curable formulations are complex mixtures, typically comprising:

Oligomers: Often urethane (B1682113) acrylates, which form the backbone of the coating and determine its fundamental properties like flexibility and adhesion. google.com

Monomers/Reactive Diluents: These are lower viscosity molecules used to adjust the viscosity of the formulation for application and to participate in the polymerization, influencing the final properties of the cured coating. google.com.qa

Photoinitiators: Compounds that generate free radicals upon exposure to UV light to initiate polymerization. google.com

Additives: These can include adhesion promoters, stabilizers, and other modifiers. google.com

Hydroxy-functional acrylates, such as 2-hydroxyethyl acrylate and 2-hydroxypropyl acrylate, are frequently used as reactive diluents or as components in the synthesis of the main oligomer. google.comgoogle.com.qagoogle.com The hydroxyl groups can improve adhesion to the glass fiber and can be sites for further reactions. The presence of a phenyl group, as in this compound, can enhance the refractive index of the coating, which is often desired for primary coatings to help strip errant light signals from the fiber cladding. It can also improve the thermal and oxidative stability of the coating.

The table below outlines typical components found in radiation-curable coating formulations for optical fibers, where a monomer like this compound could be utilized.

Component TypeExampleFunction in Coating Formulation
Urethane Acrylate OligomerProduct of a polyol, a diisocyanate, and a hydroxy-functional acrylateProvides flexibility, toughness, and adhesion; forms the polymer backbone.
Reactive Diluent (Monomer)2-Hydroxyethyl acrylate, Isobornyl acrylate, 2-Phenoxyethyl acrylateReduces viscosity for application, copolymerizes into the network, modifies final properties (e.g., Tg, modulus).
Photoinitiator2-Hydroxy-2-methyl-1-phenyl-propan-1-oneInitiates polymerization upon UV exposure by generating free radicals. google.com.qa
Adhesion PromoterAcrylated silanesEnhances bonding between the primary coating and the glass surface of the optical fiber.
StabilizerButylated hydroxytoluene (BHT)Prevents premature polymerization and provides long-term thermal stability. google.com.qa

The specific combination of these components is carefully engineered to achieve the desired balance of properties for the cured coating, including glass transition temperature (Tg), modulus, and durability under various environmental conditions. google.com

Functional Polymers and Elastomers

The incorporation of this compound and its derivatives into polymer chains is a strategy to develop functional polymers and elastomers with tailored properties. The phenolic hydroxyl group and the polymerizable acrylate moiety are key to its utility, allowing it to act as a monomer that imparts specific functionalities to the resulting macromolecule.

One significant application is in the stabilization of plastics and elastomers against degradation. A derivative, 2-[1-[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]ethyl]-4,6-bis(2-methylbutan-2-yl)phenyl] prop-2-enoate, serves as a multifunctional antioxidant. thegoodscentscompany.com Unlike conventional phenolic antioxidants, it is capable of scavenging alkyl radicals, offering enhanced stability, particularly under high-shear and high-temperature processing conditions. thegoodscentscompany.com This functionality is crucial for extending the service life of elastomeric materials exposed to demanding environments.

The phenolic group in the this compound unit can also serve as a reactive site for further polymer modification or to influence the polymer's thermal and mechanical properties. Research on analogous structures, such as polymers derived from 4-hydroxycinnamic acids, has demonstrated that the inclusion of such phenolic units can significantly increase the glass transition temperature (Tg) of bio-based polyesters, enhancing their thermal stability. rsc.org This suggests that polymers derived from this compound could exhibit similarly improved thermal characteristics.

The table below summarizes the properties of a functional antioxidant elastomer stabilizer derived from a substituted this compound.

Table 1: Properties of a Functional Antioxidant Based on a this compound Derivative

Property Description Reference
Function Multifunctional antioxidant for plastics and elastomers. thegoodscentscompany.com
Mechanism Scavenges alkyl (carbon-centered) radicals. thegoodscentscompany.com
Effective Conditions High temperature, high shear, and anaerobic conditions. thegoodscentscompany.com

| Chemical Name | 2-[1-[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]ethyl]-4,6-bis(2-methylbutan-2-yl)phenyl] prop-2-enoate | thegoodscentscompany.com |

Adhesion to Inorganic Substrates via Silane (B1218182) Functionality

The interface between organic polymers and inorganic substrates is often a weak point in composite materials and coatings. Enhancing the adhesion between these dissimilar materials is critical for the durability and performance of many advanced products. Silane coupling agents are instrumental in bridging this organic-inorganic interface. chemsilicone.comdow.com

Polymers derived from this compound can leverage this technology for superior adhesion to inorganic substrates like glass, silica, and metal oxides. chemsilicone.com The mechanism relies on the dual functionality of the silane coupling agent. A typical organofunctional silane possesses a hydrolyzable alkoxy group (e.g., triethoxysilane) and an organofunctional group (e.g., amino, epoxy). dow.comgelest.com

The process for enhancing adhesion involves the following steps:

Substrate Priming : The inorganic substrate, which is typically rich in surface hydroxyl (-OH) groups, is treated with the silane coupling agent. The alkoxysilane end of the silane hydrolyzes to form reactive silanol (B1196071) (Si-OH) groups. dow.com

Covalent Bonding to Substrate : These silanols condense with the hydroxyl groups on the inorganic surface, forming stable covalent bonds (e.g., Si-O-Substrate). They also cross-link with each other to form a durable siloxane network on the surface. dow.com

Interfacial Interaction with Polymer : The organofunctional group of the silane is oriented away from the substrate and is available to interact or react with the polymer matrix. For a polymer containing this compound units, the phenolic hydroxyl groups can form strong hydrogen bonds or even covalent linkages with appropriate silane functional groups, such as epoxy or isocyanate groups. gelest.com For instance, an amino-functional silane on the substrate can interact with the acidic phenolic proton of the polymer. researchgate.net

Table 2: Silane Functionality for Adhesion Promotion

Silane Component Function Interaction Partner Reference
Alkoxy Group (e.g., -OCH3, -OC2H5) Hydrolyzes to form reactive silanols (Si-OH). Water, Substrate -OH groups dow.com
Organofunctional Group (e.g., Amino, Epoxy) Reacts or interacts with the polymer matrix. Polymer functional groups (e.g., phenolic -OH) gelest.comresearchgate.net
Siloxane Linkage (Si-O-Si) Forms a durable film on the inorganic surface. Other silane molecules dow.com

Role in Biological Systems and Biochemical Research

Enzyme Interaction Studies

The interactions of 2-Hydroxyphenyl prop-2-enoate and its related structures with various enzymes have been a key area of investigation, revealing its potential as both a substrate and an inhibitor.

As a Substrate for Hydroxylases (e.g., 3-(3-hydroxyphenyl)propanoic acid hydroxylase)

While direct studies on this compound as a substrate for hydroxylases are not extensively detailed, the metabolic pathways of structurally similar phenylpropanoid compounds provide significant insights. In organisms like Escherichia coli, the enzyme 3-(3-hydroxyphenyl)propanoate (B1234328) hydroxylase (MhpA) is a key FAD-containing monooxygenase involved in the degradation of phenylpropanoids. asm.orgasm.orgnih.gov This enzyme catalyzes the hydroxylation of compounds like 3-(3-hydroxyphenyl)propionate (3HPP) to 3-(2,3-dihydroxyphenyl)propionate (DHPP). asm.orgasm.orgsjtu.edu.cn

Notably, the enzyme database KEGG indicates that 3-(3-hydroxyphenyl)propanoate hydroxylase (EC 1.14.13.127) can also catalyze the conversion of (2E)-3-(3-hydroxyphenyl)prop-2-enoate to (2E)-3-(2,3-dihydroxyphenyl)prop-2-enoate, demonstrating that unsaturated phenylpropanoids can serve as substrates for this class of enzymes. genome.jp This reaction is the initial and crucial step in the aerobic catabolism of these compounds via the meta-pathway. asm.orgsjtu.edu.cn The gene encoding this hydroxylase, mhpA, is vital for the growth of E. coli on 3HPP. asm.orgasm.org

Table 1: Hydroxylase Activity on Phenylpropanoid Compounds

Enzyme NameEC NumberSubstrateProductOrganism
3-(3-hydroxyphenyl)propanoate hydroxylase1.14.13.1273-(3-hydroxyphenyl)propanoate3-(2,3-dihydroxyphenyl)propanoateEscherichia coli
3-(3-hydroxyphenyl)propanoate hydroxylase1.14.13.127(2E)-3-(3-hydroxyphenyl)prop-2-enoate(2E)-3-(2,3-dihydroxyphenyl)prop-2-enoateEscherichia coli

Investigation of Inhibitory Activity against Specific Enzymes (e.g., Tyrosinase)

Derivatives of hydroxyphenyl prop-2-enoate have been extensively studied as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.govplos.orgdovepress.commdpi.com The inhibitory potential of these compounds is often compared to that of kojic acid, a standard tyrosinase inhibitor. nih.govnih.gov

For instance, a study on thymol (B1683141) analogues revealed that 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate exhibited significant tyrosinase inhibitory activity with an IC50 value of 15.20 μM, which is comparable to kojic acid's IC50 of 16.69 μM. nih.gov Similarly, a vanillin (B372448) derivative, 2-(4-formyl-2-methoxyphenoxy)-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate, also showed potent tyrosinase inhibition with an IC50 of 16.13 μM. nih.gov Research has shown that derivatives with a cinnamic acid moiety generally display greater tyrosinase inhibitory potential than those with a benzoic acid residue. plos.orgdovepress.com The position of the hydroxyl group on the phenyl ring is a critical factor influencing the inhibitory activity. dovepress.com

Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives

CompoundIC50 (μM)StandardStandard IC50 (μM)
2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate15.20Kojic Acid16.69
2-(4-formyl-2-methoxyphenoxy)-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate16.13Kojic AcidNot specified
Amide derivative with 2,4-dihydroxy substituted cinnamic acid functionality (Compound 6d)0.15Kojic Acid17.20
Amide derivative with this compound moiety (Compound 6b)2.20 (Ki)--

Kinetic Mechanism of Enzyme Inhibition (e.g., Mixed-type, Reversible)

Kinetic studies, often employing Lineweaver-Burk and Dixon plots, have been instrumental in elucidating the mechanism of enzyme inhibition by hydroxyphenyl prop-2-enoate derivatives. nih.govnih.govplos.orgresearchgate.netnih.gov These analyses have frequently identified a mixed-type inhibition pattern. nih.govnih.govsemanticscholar.org

Mixed-type inhibition indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govplos.org For example, kinetic analysis of 2-(4-formyl-2-methoxyphenoxy)-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate revealed it to be a mixed-type tyrosinase inhibitor. nih.gov Similarly, certain thymol and amide analogues of hydroxyphenyl prop-2-enoate also exhibit mixed-type inhibition against tyrosinase. nih.govdovepress.com

The inhibition is often found to be reversible, meaning the inhibitor can dissociate from the enzyme. nih.govnih.gov For instance, 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate was found to form a reversible enzyme-inhibitor complex. nih.gov However, some derivatives have been shown to form irreversible complexes with tyrosinase. plos.orgdovepress.com

Table 3: Kinetic Parameters of Tyrosinase Inhibition by Hydroxyphenyl prop-2-enoate Derivatives

Inhibitor CompoundInhibition TypeInhibition Constant (Ki)Reversibility
2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoateMixed-type25 μMReversible
2-(4-formyl-2-methoxyphenoxy)-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoateMixed-type13 μM (Ki), 53 μM (Ki')Reversible
Amide derivative with this compound moiety (Compound 6b)Mixed-type2.20 µMNot specified
Carvacrol derivative with 2,4-dihydroxy substituted cinnamic acid (Compound 6c)Non-competitive0.05 µMIrreversible
Carvacrol derivative (Compound 6b)Mixed-type10 µMIrreversible

Molecular Mechanisms of Enzyme Activity Modulation (e.g., Hydrogen Bonding, Electron Transfer)

At the molecular level, the modulation of enzyme activity by this compound and its analogues is attributed to specific structural features. The hydroxyl group on the phenyl ring is capable of forming hydrogen bonds with amino acid residues in the active site of an enzyme, which can influence its catalytic activity. Molecular docking studies have confirmed that the hydroxyl groups are crucial for forming hydrogen bonds with residues in the enzyme's active site, such as HIS85 in tyrosinase. plos.org

Furthermore, the conjugated double bond system in the prop-2-enoate moiety may allow the compound to participate in electron transfer reactions, potentially affecting the redox state of the cell. Molecular docking simulations of tyrosinase inhibitors have shown that these compounds can fit into the hydrophobic binding pocket near the binuclear copper active site, and their binding affinity often correlates well with their observed IC50 values. nih.govmdpi.com

Participation in Metabolic Pathways (e.g., Degradation of Phenylpropanoid Compounds)

This compound and its related structures are intermediates in the metabolic pathways of phenylpropanoid compounds, particularly in microorganisms. asm.orgnih.govfrontiersin.org Phenylpropanoids, which are derived from the shikimate pathway, are a diverse group of secondary metabolites in plants. frontiersin.org Bacteria such as Escherichia coli and Rhodococcus globerulus have developed catabolic pathways to utilize these compounds as carbon sources. nih.govnih.gov

The degradation of 3-(3-hydroxyphenyl)propionate (3HPP) in E. coli proceeds through a meta-cleavage pathway, which is initiated by the MhpA hydroxylase. asm.orgresearchgate.net This pathway involves a series of enzymatic reactions that break down the aromatic ring. The ability of the MhpA enzyme to also act on the unsaturated analogue, (2E)-3-(3-hydroxyphenyl)prop-2-enoate, indicates that this compound is also channeled into this degradation pathway. genome.jp The genes for this pathway are often organized in operons, such as the mhp operon in E. coli and the hpp operon in Rhodococcus globerulus. nih.govresearchgate.net

Biological Activity Mechanisms at the Molecular Level

The biological activity of this compound at the molecular level is a direct consequence of its chemical structure. The presence of the phenolic hydroxyl group and the α,β-unsaturated carbonyl system are key determinants of its interactions with biological macromolecules.

The hydroxyl group is a critical feature, enabling the molecule to act as a hydrogen bond donor. This allows for specific interactions with the active sites of enzymes, leading to either inhibition or serving as a substrate for catalysis. In the case of tyrosinase inhibition, the hydroxyl group can interact with key amino acid residues, disrupting the normal catalytic cycle. plos.org

Interaction with Cellular Enzymes or Receptors

The biological effects of this compound are linked to its ability to interact with various cellular enzymes and receptors. The hydroxyl group on the phenyl ring is capable of forming hydrogen bonds with amino acid residues within the active sites of enzymes, which can modulate their catalytic activity. This interaction is crucial for influencing metabolic pathways, particularly those involved in inflammation and oxidative stress.

Research on derivatives of this compound has provided insights into these interactions. For instance, in silico docking studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines. Furthermore, kinetic analysis and docking studies have been employed to explore the binding modes and residual interactions between synthesized inhibitors derived from this compound and enzymes like tyrosinase. dovepress.com

The yeast Yarrowia lipolytica has been used as a biocatalyst for the hydrogenation of related compounds, such as 3-(2″-furyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one, demonstrating the potential for enzymatic modification of these structures. mdpi.com The efficiency of these biotransformations highlights the specific interactions between the substrate and the enzymes within the yeast. mdpi.com

Influence on Cellular Redox States via Electron Transfer Reactions

The presence of a conjugated double bond system in this compound allows it to participate in electron transfer reactions, thereby influencing cellular redox states. This capability is significant as it underpins the compound's antioxidant properties. By donating electrons, it can neutralize free radicals and reduce oxidative stress.

The hydroxyl group on the phenyl ring is a key functional group that facilitates electron donation. This ability to scavenge free radicals helps protect cells from oxidative damage. smolecule.com Studies on related compounds have demonstrated that the capacity of quinone-like compounds to accept electrons is influenced by the substituents on the quinone moiety, which in turn modulates the resulting oxidative stress. mdpi.com

The antioxidant activity of derivatives has been noted in various studies. For example, research has indicated that the compound's ability to donate electrons makes it effective against oxidative stress, with in vitro assays showing reduced levels of reactive oxygen species (ROS) in treated cells.

Modulation of Inflammatory Pathways (e.g., p38 MAP kinase activity)

This compound and its derivatives have been shown to modulate inflammatory pathways. A key mechanism is the inhibition of p38 mitogen-activated protein (MAP) kinase activity. The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its activation is involved in the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. google.com

Studies have demonstrated that derivatives of this compound can significantly inhibit the production of nitric oxide (NO) in activated macrophages. This inhibition is associated with a reduction in the synthesis of inducible nitric oxide synthase (iNOS), which is linked to the inhibition of p38 MAP kinase activity. The p38 pathway can be activated by various stimuli, including stress and pro-inflammatory cytokines, leading to the stabilization of mRNAs for cytokines like IL-6 and IL-8. embopress.org By inhibiting p38, these compounds can interfere with these inflammatory signaling cascades.

The anti-inflammatory effects of related compounds are attributed to their ability to inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.

Function in Plant Biology (e.g., Plant Defense, Stress Responses)

In the realm of plant biology, compounds structurally related to this compound, such as hydroxycinnamic acids, play a role in plant defense and responses to stress. These secondary metabolites are not essential for normal growth and development but are often crucial for a plant's interaction with its environment. nih.govwalshmedicalmedia.com

Phenolic compounds, including hydroxycinnamic acid derivatives, are known to be involved in plant protection against pathogens and herbivores. walshmedicalmedia.com For example, a higher abundance of certain hydroxycinnamic acids and their derivatives in a resistant potato cultivar compared to a susceptible one before infection suggests a role in pre-formed defense mechanisms and differences in cell wall characteristics. nih.gov These compounds can act as general toxins that deter herbivores and inhibit the growth of pathogenic microbes. walshmedicalmedia.com

Furthermore, some derivatives are being investigated for their potential use in agriculture as natural pesticides and plant growth regulators. As plant growth regulators, they may promote growth and enhance stress resistance in crops. The antimicrobial properties of hydroxycinnamic acids are an important defense mechanism against microbiological threats, and plants have evolved diverse ways to utilize these compounds for protection. researchgate.net

Natural Occurrence and Isolation

Presence in Various Plant Species and Natural Sources

2-Hydroxyphenyl prop-2-enoate and its derivatives are not widespread in high concentrations but have been identified in various plant species and other natural sources. The closely related compound, (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid, also known as trans-2-coumaric acid, is a known plant metabolite. nih.govinvivochem.com It has been reported in plants such as Rhododendron dauricum and Humulus lupulus. nih.gov

Esters of hydroxyphenyl prop-2-enoic acid have been isolated from a range of plants. For instance, methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate, a positional isomer of the title compound, has been found in Alpinia blepharocalyx and Gmelina asiatica. nih.gov Another related compound, octyl 3-(4-hydroxyphenyl)prop-2-enoate, has been sourced from the herbs of Kaempferia galanga L. chemfaces.com Furthermore, derivatives such as 2-hydroxyethyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate have been identified in Aristolochia cucurbitifolia. plantaedb.com

While direct isolation of this compound is not extensively documented, its presence as a constituent of more complex natural products has been noted. For example, a derivative, [(2S)-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate, has been identified in several species of the Lilium genus, including Lilium brownii, Lilium lancifolium, and Lilium pumilum. Additionally, metabolomic studies have suggested the presence of various hydroxyphenyl)prop-2-enoate derivatives in apples and Ephedra foeminea. nih.govexplorationpub.com Beyond the plant kingdom, 2-hydroxy-3-(4-hydroxyphenyl)propenoic acid has been detected in animals such as chickens (Gallus gallus), domestic pigs (Sus scrofa domestica), and anatids (Anatidae). hmdb.ca

Table 1: Natural Sources of this compound and its Derivatives

Compound Name Natural Source(s)
(2E)-3-(2-hydroxyphenyl)prop-2-enoic acid Rhododendron dauricum, Humulus lupulus nih.gov
Methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate Alpinia blepharocalyx, Gmelina asiatica nih.gov
Octyl 3-(4-hydroxyphenyl)prop-2-enoate Kaempferia galanga L. chemfaces.com
2-hydroxyethyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate Aristolochia cucurbitifolia plantaedb.com
[(2S)-2-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Lilium brownii, Lilium lancifolium, Lilium pumilum
Hydroxyphenyl)prop-2-enoate derivatives Apple, Ephedra foeminea nih.govexplorationpub.com
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid Chickens (Gallus gallus), Domestic pigs (Sus scrofa domestica), Anatids (Anatidae) hmdb.ca

Extraction and Purification Methodologies for Natural Products

The isolation of this compound and its derivatives from natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent is crucial and often depends on the polarity of the target compound and the matrix from which it is being extracted.

Commonly used solvents for the extraction of phenylpropanoids from plant materials include methanol (B129727), ethanol, and dichloromethane. nih.gov For instance, in the study of Ephedra foeminea, maceration was performed using solvents of varying polarities, including dichloromethane/methanol, methanol, ethanol, and ethyl acetate, to obtain crude extracts. nih.gov Similarly, the extraction of related compounds from Kaempferia galanga L. utilized solvents such as chloroform, dichloromethane, and ethyl acetate. chemfaces.com

Following extraction, the crude extracts are typically subjected to various chromatographic techniques for purification. Column chromatography is a widely used method. For example, a study on Lindelofia stylosa employed column chromatography for the separation of phenylpropanoids. nih.gov High-Performance Liquid Chromatography (HPLC) is another powerful tool for the purification and quantification of these compounds. In a study on umbelliferone, a related coumarin, HPLC was used for the separation of its derivatives. nih.gov The selection of the stationary and mobile phases in chromatography is critical for achieving good separation. For instance, reversed-phase columns, such as C18, are frequently used with mobile phases consisting of mixtures of water, methanol, or acetonitrile, often with the addition of acids like acetic acid or formic acid to improve peak shape. explorationpub.com

Metabolomic Profiling for Identification in Biological Extracts

Metabolomics has emerged as a powerful approach for the comprehensive analysis of small molecules, including this compound and its derivatives, in biological extracts. This technique allows for the identification and quantification of a wide range of metabolites, providing valuable insights into the metabolic state of an organism.

Untargeted metabolomics, in particular, has been employed to study the chemical profiles of various plants. nih.gov In a typical metabolomics workflow, the first step is the extraction of metabolites from the biological sample. For plant tissues, this often involves grinding the sample and extracting it with a suitable solvent mixture, such as methanol and water. nih.gov

The extracted samples are then analyzed using analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov LC-MS is particularly well-suited for the analysis of semi-polar compounds like phenylpropanoids. The separation is achieved by HPLC, and the detection and identification are carried out by a mass spectrometer. explorationpub.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide accurate mass measurements, which are crucial for the tentative identification of compounds by searching metabolomics databases like the Human Metabolome Database (HMDB) and METLIN. nih.gov

For example, a metabolomic study on apples used Ultra-High-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) to analyze the chemical profile of different parts of the fruit. explorationpub.com This approach led to the identification of numerous polyphenols, including derivatives of hydroxyphenyl)prop-2-enoate. explorationpub.com Similarly, an untargeted metabolomic analysis of Ephedra foeminea extracts using LC-MS and GC-MS revealed the presence of a diverse range of metabolites, including a compound tentatively identified as a hydroxyphenyl)prop-2-enoate derivative. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Catalytic Systems

Future research is poised to move beyond traditional synthesis methods towards more efficient, sustainable, and selective routes for producing 2-Hydroxyphenyl prop-2-enoate and its derivatives. Key areas of exploration will likely include the development of novel catalytic systems and the optimization of reaction conditions.

Common synthetic strategies for similar compounds involve the esterification of the corresponding carboxylic acid (2-hydroxycinnamic acid) with an alcohol in the presence of an acid catalyst. Another prevalent method is the Claisen-Schmidt condensation. However, the focus is shifting towards greener and more atom-economical approaches.

Advanced synthetic explorations may include:

Enzymatic Catalysis: Utilizing enzymes such as lipases for the esterification process could offer higher selectivity, milder reaction conditions, and a reduced environmental footprint compared to conventional acid or base catalysts.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability. This methodology allows for precise control over reaction parameters, leading to higher yields and purity.

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to significantly shorten reaction times and improve yields for esterification and other synthetic transformations. smolecule.com

Advanced Catalytic Systems: Research into novel catalysts, including metal-organic frameworks (MOFs) and nanoparticle-based catalysts, could lead to more active and recyclable systems for reactions like the Mizoroki-Heck reaction. sci-hub.se The development of bifunctional catalysts could enable tandem reactions, streamlining the synthesis into fewer steps. acs.org

Table 1: Overview of Synthetic Methodologies for Phenylpropenoates
Synthetic RouteKey ReactantsCatalyst/ReagentsPotential for Future Research
Esterification2-Hydroxycinnamic acid, Alcohol (e.g., Methanol (B129727), Ethanol)Acid catalysts (H₂SO₄, p-TsOH)Development of recyclable solid acid catalysts; Enzymatic esterification. evitachem.com
Claisen-Schmidt Condensation2-Hydroxybenzaldehyde, Acetoacetate esterBase catalysts (NaOH, KOH)Improving selectivity and yield under milder conditions.
Mizoroki-Heck ReactionAryl halide, AlkenePalladium-based catalystsDesigning more stable and active palladium catalysts for broader substrate scope. sci-hub.se
Microwave-Assisted Synthesis4-Hydroxy-3-methoxy-cinnamic acid, 2-(4-hydroxyphenyl)ethanolAcid catalystOptimization for rapid and high-yield synthesis of various derivatives. smolecule.com

Advanced Mechanistic Investigations of Chemical and Biochemical Reactions

A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and predicting its biological activity. The interplay between its hydroxyl group, the conjugated double bond, and the ester moiety dictates its chemical behavior.

Future mechanistic studies will likely focus on:

Photochemistry: Investigating photochemical reactions, such as the photo-Favorskii rearrangement observed in related α-substituted-p-hydroxybutyrophenones, could reveal novel transformation pathways. acs.org

Electrochemical Reactions: Probing the compound's behavior under electrochemical conditions can elucidate its redox properties, which is relevant to its antioxidant activity. Studies on similar hydroxycinnamic acid derivatives show that they can scavenge superoxide (B77818) radicals through mechanisms like proton-coupled electron transfer (PCET). mdpi.com

Enzymatic Transformations: Detailed kinetic and structural studies of how enzymes metabolize this compound are needed. For instance, enzymes like L-tyrosine isonitrile desaturase, an Fe²⁺, 2-oxoglutarate-dependent oxygenase, act on similar hydroxyphenyl propanoate structures. qmul.ac.uk Understanding these interactions is key to its role in biological systems. Biotransformations using yeast cultures have been shown to selectively hydrogenate the double bond in similar compounds. mdpi.com

Polymerization Mechanisms: For its application in materials science, a thorough investigation of its polymerization kinetics and mechanism (e.g., free radical or controlled polymerization) is essential for designing polymers with specific properties.

Table 2: Reaction Types and Mechanistic Insights for this compound
Reaction TypeKey Structural Feature InvolvedMechanistic Aspect for Future Study
OxidationHydroxyl group, Double bondRole of catalysts (e.g., CrO₃) and reaction pathways leading to quinones or carbonyl groups. smolecule.com
ReductionDouble bondStereoselectivity of catalytic hydrogenation (e.g., using Pd/C) and enzymatic reduction. mdpi.com
HydrolysisEster groupKinetics and mechanism under acidic, basic, and enzymatic conditions. smolecule.com
Proton-Coupled Electron Transfer (PCET)Hydroxyl groupThermodynamics and kinetics of scavenging reactive oxygen species, as explored in related phenols. mdpi.com

Design and Synthesis of Advanced Functional Materials with Tailored Properties

The structure of this compound makes it an excellent candidate for a monomer in the synthesis of functional polymers and materials. The phenolic hydroxyl group can impart antioxidant properties, while the aromatic ring can enhance thermal stability and the acrylate (B77674) backbone allows for polymerization.

Emerging applications in materials science include:

Bio-based Polymers: Incorporating this compound into polymer backbones can create materials with improved thermal and mechanical properties. Research on using structurally related 4-hydroxycinnamic acids with ricinoleic acid has produced polyesters with enhanced characteristics. rsc.org

Smart Coatings and Films: Polymers derived from this compound could be used to develop active packaging materials that provide UV protection and prevent oxidative degradation of food products.

Biomedical Materials: Its potential biological activities could be harnessed by incorporating it into biocompatible polymers for drug delivery systems or as a component in hydrogels for tissue engineering.

Cosmetic Formulations: Due to its antioxidant properties and potential as a tyrosinase inhibitor, it is a promising ingredient for advanced skincare products aimed at anti-aging and skin lightening. smolecule.comnih.gov

Table 3: Potential Functional Materials from this compound
Material TypeTailored PropertyPotential Application
Bio-based PolyestersEnhanced thermal stability, mechanical strength. Sustainable plastics, composites.
Functionalized Acrylate PolymersAntioxidant activity, UV absorption.Active food packaging, protective coatings. smolecule.com
HydrogelsBiocompatibility, anti-inflammatory properties.Wound dressings, tissue engineering scaffolds.
Cosmetic IngredientsTyrosinase inhibition, free-radical scavenging. nih.govAnti-aging creams, skin-lightening formulations.

Integration with Omics Technologies for Comprehensive Biological Understanding

To fully comprehend the biological impact of this compound, future research must integrate high-throughput "omics" technologies. These approaches can provide a holistic view of the molecular events influenced by the compound within a biological system.

Metabolomics: Untargeted metabolomic profiling can identify and quantify the compound and its metabolites in various biological matrices (e.g., blood, urine, tissues). unimi.it This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Such techniques have been used to identify related hydroxyphenylpropenoic acids in studies of food composition and metabolic disorders. explorationpub.comhmdb.ca

Proteomics: By analyzing changes in protein expression, proteomics can help identify the specific protein targets and signaling pathways modulated by the compound. This could confirm, for example, its effect on enzymes like tyrosinase or on inflammatory pathways such as the NF-κB pathway. nih.govmdpi.com

Transcriptomics: Analyzing the transcriptome (the full range of messenger RNA molecules) can reveal how this compound alters gene expression, providing upstream insights into the mechanisms identified by proteomics and metabolomics.

Genomics: Genomic studies of organisms that produce or metabolize related compounds can uncover the genetic basis for these metabolic pathways, potentially enabling the bio-engineering of microorganisms for industrial production. purdue.edu

Table 4: Application of Omics Technologies in the Study of this compound
Omics TechnologyResearch QuestionExpected Outcome
MetabolomicsWhat is the metabolic fate of the compound in vivo?Identification of key metabolites and ADME profile. unimi.ithmdb.ca
ProteomicsWhat proteins does the compound interact with?Elucidation of molecular targets and mechanisms of action. smolecule.com
TranscriptomicsHow does the compound affect gene expression?Understanding of upstream regulatory effects on biological pathways.
GenomicsWhat genes are involved in the biosynthesis of related compounds?Discovery of biosynthetic gene clusters for potential bio-production. purdue.edu

Development of New Computational Models and Predictive Tools for Reactivity and Interaction

Computational chemistry and in silico modeling are indispensable tools for accelerating research and reducing reliance on expensive and time-consuming experiments. For this compound, these tools can predict its properties, reactivity, and biological interactions.

Future computational efforts should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used for detailed investigations of the compound's electronic structure, spectroscopic properties, and reaction mechanisms at the molecular level. acs.org DFT is also valuable for studying potential energy surfaces of reactions, such as the PCET mechanism for antioxidant activity. mdpi.com

Molecular Docking and Dynamics: These simulations can predict and analyze the binding of this compound to the active sites of target proteins, such as tyrosinase. nih.gov This provides insights into the structural basis of its inhibitory activity and can guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate structural features of a series of derivatives with their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, streamlining the discovery process. diva-portal.org

Predictive Toxicology and ADME Models: In silico tools like OPERA or PASS can predict the compound's ADME properties (absorption, distribution, metabolism, excretion) and potential toxicity, helping to prioritize safer and more effective candidates for further development. smolecule.comdiva-portal.org

Table 5: Computational Models and Predictive Tools for this compound Research
Computational MethodPredicted Property/ApplicationExample from Related Research
Density Functional Theory (DFT)Electronic properties, reactivity, reaction mechanisms, spectral analysis.Investigating HOMO-LUMO energies and PCET pathways. mdpi.comacs.org
Molecular DockingBinding affinity and mode of interaction with protein targets.Predicting binding of inhibitors to tyrosinase. nih.gov
Molecular Dynamics (MD)Stability of ligand-protein complexes over time.Simulating the behavior of benzamide (B126) derivatives in active sites. mdpi.com
QSAR/In Silico PredictionBiological activity spectra (PASS), ADME, toxicity.Predicting physicochemical and toxicity endpoints (OPERA). smolecule.comdiva-portal.org

Q & A

Basic Research Questions

Q. How can 2-hydroxyphenyl prop-2-enoate be synthesized with high purity for laboratory studies?

  • Methodological Answer : The compound can be synthesized via esterification of 2-hydroxycinnamic acid with an alcohol (e.g., methanol or ethanol) using acid catalysis (e.g., sulfuric acid). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) or NMR (characteristic peaks: δ 6.8–7.6 ppm for aromatic protons, δ 5.8–6.4 ppm for acrylate doublet) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and hydroxyl (O-H) stretch at ~3400 cm⁻¹ .
  • NMR : 1^1H and 13^13C NMR identify aromatic and acrylate moieties. 13^13C NMR shows carbonyl resonance at ~168 ppm .
  • UV-Vis : Absorbance maxima near 280 nm due to π→π* transitions in the conjugated system .

Q. What are the primary research applications of this compound in polymer science?

  • Answer : The compound acts as a monomer for synthesizing cross-linked polymers due to its acrylate and hydroxyl groups. Applications include:

  • Biocompatible hydrogels : Cross-linked with PEG-diacrylate for drug delivery systems .
  • Coatings : UV-curable resins with enhanced adhesion properties (e.g., dental coatings) .

Advanced Research Questions

Q. How do computational methods improve the design of this compound derivatives for non-linear optical (NLO) materials?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict hyperpolarizability (β) and dipole moments. For example, substituting electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances β values by 30–50%, guiding experimental synthesis .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX tools address them?

  • Answer : Challenges include:

  • Disorder in acrylate groups : Solved using SHELXL’s PART instruction to refine partial occupancy .
  • Hydrogen bonding networks : SHELXE identifies O-H···O interactions (graph set analysis: R₂²(8) motifs) .
  • Twinned crystals : SHELXD detects twin laws (e.g., twofold rotation) for data integration .

Q. How can discrepancies in thermodynamic data (e.g., ΔHfusion) for this compound be resolved?

  • Answer : Use differential scanning calorimetry (DSC) with controlled heating rates (2–10°C/min). Conflicting values often arise from:

  • Sample purity : Validate via HPLC (retention time: 8.2 min, 95% purity threshold) .
  • Polymorphism : Screen solvents (e.g., acetonitrile vs. toluene) to isolate stable polymorphs .

Key Considerations for Data Contradictions

  • Analytical variability : Cross-validate DSC results with adiabatic calorimetry for ΔHfusion .
  • Computational vs. experimental : Adjust solvent polarity in DFT models (e.g., PCM for water) to align with UV-Vis λmax .

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